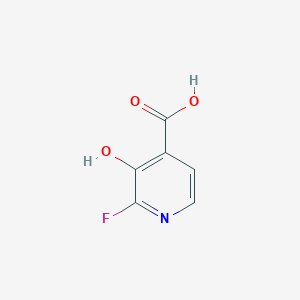

2-Fluoro-3-hydroxyisonicotinic acid

Description

Properties

IUPAC Name |

2-fluoro-3-hydroxypyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-5-4(9)3(6(10)11)1-2-8-5/h1-2,9H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTRDDUNTDIMDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257748 | |

| Record name | 2-Fluoro-3-hydroxy-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227576-95-5 | |

| Record name | 2-Fluoro-3-hydroxy-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227576-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-hydroxy-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 3 Hydroxyisonicotinic Acid and Analogues

Chemical Synthesis Approaches

The construction of the 2-Fluoro-3-hydroxyisonicotinic acid molecule requires a carefully orchestrated sequence of reactions to install the three distinct functional groups at the desired positions on the pyridine (B92270) ring. The following sections explore the primary chemical synthesis approaches utilized for this purpose.

Strategies for Regioselective Fluorination of Pyridine Systems

The introduction of a fluorine atom at the C-2 position of a pyridine ring is a key step in the synthesis of the target molecule. Two main strategies are employed for this purpose: direct fluorination of a C-H bond and halogen exchange reactions.

Direct C-H fluorination offers an atom-economical approach to introduce fluorine onto the pyridine ring. Electrophilic fluorinating reagents are commonly used for this transformation. One notable method involves the use of silver(II) fluoride (B91410) (AgF2), which demonstrates a high degree of selectivity for the C-H bond adjacent to the nitrogen atom in pyridines. researchgate.net This reaction typically proceeds at ambient temperature and can be completed within an hour, offering a safe and broadly applicable method for producing 2-fluoropyridines. researchgate.net The reaction is tolerant of various functional groups, which is advantageous for the synthesis of complex molecules. chemicalbook.com

Another powerful electrophilic fluorinating agent is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). It is effective for the regioselective fluorination of electron-rich heterocyclic systems. Current time information in Bangalore, IN. For instance, the fluorination of 1,2-dihydropyridines with Selectfluor® can yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov Additionally, mixtures of elemental fluorine and iodine can be used to selectively introduce fluorine at the 2-position of pyridine derivatives at room temperature, proceeding through a proposed N-iodo-heterocyclic intermediate. google.com

| Fluorinating Agent | Substrate Type | Key Features |

| Silver(II) Fluoride (AgF2) | Pyridines and diazines | High selectivity for C-H bond adjacent to nitrogen; mild, ambient temperature conditions. researchgate.net |

| Selectfluor® | Imidazo[1,2-a]pyridines, 1,2-dihydropyridines | Regioselective fluorination of electron-rich systems. Current time information in Bangalore, IN.nih.gov |

| Elemental Fluorine/Iodine | Pyridine and quinoline (B57606) derivatives | Selective formation of 2-fluoro derivatives at room temperature. google.com |

The Halogen Exchange (Halex) reaction is a widely utilized industrial process for the synthesis of aryl fluorides. researchgate.net This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a halide, typically chloride or bromide, with a fluoride ion. google.comnih.gov The reaction is generally carried out at high temperatures in polar aprotic solvents like DMSO, DMF, or sulfolane, using a fluoride source such as potassium fluoride (KF). researchgate.netgoogle.comazom.com The presence of electron-withdrawing groups on the pyridine ring enhances the reactivity towards nucleophilic attack, making the Halex reaction particularly suitable for activated systems. google.com For instance, 2-chloropyridine (B119429) derivatives can be efficiently converted to their 2-fluoropyridine (B1216828) counterparts.

The reactivity of pyridyltrialkylammonium salts as precursors for 2-fluoropyridines has also been demonstrated. These salts, which can be prepared from readily available pyridine N-oxides under mild, metal-free conditions, undergo facile nucleophilic substitution with fluoride ions. google.com This method is also applicable for the introduction of the radionuclide 18F for applications in positron emission tomography (PET) imaging. google.com

| Reaction | Leaving Group | Fluoride Source | Typical Conditions |

| Halex Reaction | Cl, Br | KF, CsF, TBAF | High temperature (150-250 °C), polar aprotic solvent (e.g., DMSO). researchgate.net |

| Nucleophilic Fluorination | Trialkylammonium group | Fluoride ion | Mild, metal-free conditions. google.com |

Introduction and Manipulation of Hydroxyl Functionalities on the Pyridine Ring

The introduction of a hydroxyl group at the C-3 position of the pyridine ring can be achieved through various synthetic routes. One common strategy involves the transformation of furan (B31954) derivatives. For example, 2-acylfurans can be rearranged to 3-hydroxypyridines under high pressure and temperature in the presence of ammonia (B1221849). dur.ac.uk This method is versatile and allows for the synthesis of a range of functionalized 3-hydroxypyridines from readily available furan precursors. dur.ac.uk Similarly, furfurylamine (B118560) can be converted to 3-hydroxypyridine (B118123) by reaction with hydrogen peroxide in the presence of hydrochloric acid. researchgate.net

Another approach involves the functionalization of pre-existing pyridine rings. For instance, 2-aminopyridine (B139424) derivatives can serve as precursors to 3-hydroxypyridines. The synthesis of 2-amino-3-hydroxypyridine (B21099) can be achieved by the reduction of 2-hydroxy-3-nitropyridine. chemicalbook.com Furthermore, a diazotization reaction of 2-aminopyridine derivatives can lead to the formation of the corresponding 2-pyridone, which exists in tautomeric equilibrium with 2-hydroxypyridine. nih.gov The direct hydroxylation of pyridine N-oxides with water and a suitable activating agent also provides a route to hydroxypyridine derivatives. sciencedaily.com In some cases, direct oxidation of a C-H bond to a C-OH group can be accomplished using elemental fluorine in water, which has been shown to produce 2-hydroxyisonicotinic acid from isonicotinic acid. google.com

Carboxylation Strategies for Isonicotinic Acid Derivatives

The introduction of a carboxyl group at the C-4 position of the pyridine ring to form an isonicotinic acid derivative is a crucial step. Direct carboxylation of pyridines with carbon dioxide (CO2) has emerged as an attractive and sustainable method. azom.com Electrochemical methods have shown particular promise in this area. nih.gov By employing an electrochemical reactor, it is possible to achieve site-selective carboxylation of pyridines. azom.comnih.gov The choice between a divided or undivided electrochemical cell can influence the regioselectivity of the carboxylation, allowing for the formation of either C4- or C5-carboxylated products. azom.comnih.gov

These electrochemical carboxylations can be performed under mild conditions and are compatible with a range of functional groups. nih.gov For example, the carboxylation of 2-arylpyridines has been achieved with good to excellent yields and high C5 selectivity using a divided cell protocol. nih.gov This approach highlights the potential of electrosynthesis to overcome the challenges associated with the inertness of CO2 and the selective functionalization of the pyridine ring. syrris.jp

Multi-Step Synthesis Pathways from Precursors

The synthesis of this compound necessitates a multi-step pathway starting from simpler, more readily available precursors. A plausible synthetic route can be envisioned by combining the methodologies described in the preceding sections.

One potential pathway could commence with a furan-based precursor to construct the 3-hydroxypyridine core. For instance, a suitable 2-acylfuran could be subjected to ammonolysis to yield a 2-substituted-3-hydroxypyridine. dur.ac.uk Subsequent regioselective fluorination at the C-2 position could then be achieved using a direct fluorination agent like AgF2. researchgate.net Finally, a C-4 carboxylation could be performed, potentially via an electrochemical method, to afford the final product.

Alternatively, a pre-functionalized pyridine could serve as the starting material. For example, starting with 2-amino-3-hydroxypyridine, which can be synthesized from 2-hydroxy-3-nitropyridine, chemicalbook.com a Sandmeyer-type reaction could be employed to introduce the fluorine atom at the C-2 position. Subsequent carboxylation at the C-4 position would then complete the synthesis.

A flow chemistry approach offers a modern paradigm for multi-step synthesis, allowing for the integration of several reaction steps into a continuous sequence. This methodology can enhance efficiency and reduce purification steps between reactions, making it a potentially valuable strategy for the synthesis of complex molecules like this compound.

Synthetic Routes for Related Fluoro-Hydroxynicotinic and Isonicotinic Acid Analogues

The synthesis of various fluoro-hydroxynicotinic and isonicotinic acid analogues has been reported, providing valuable insights into the chemical space. For instance, 2-chloro-5-fluoronicotinic acid can be synthesized from 2-chloro-3-methyl-5-nitropyridine. google.com The process involves reduction of the nitro group, diazotization, thermal decomposition to introduce the fluorine, and subsequent oxidation of the methyl group to a carboxylic acid. google.com

Another example is the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives, which involves building the pyridine ring from simple fluorinated precursors. nih.gov These routes highlight the diversity of strategies available for accessing fluorinated pyridine carboxylic acids.

The synthesis of 6-[18F]fluoronicotinic acid derivatives for use in positron emission tomography (PET) has also been extensively studied. mdpi.com These methods often involve nucleophilic fluorination of activated precursors, such as trimethylammonium salts, with [18F]fluoride. mdpi.com

Table 2: Examples of Synthesized Fluoro-Hydroxypyridine Carboxylic Acid Analogues

| Compound Name | Starting Material | Key Synthetic Steps | Reference |

| 2-Chloro-5-fluoronicotinic acid | 2-Chloro-3-methyl-5-nitropyridine | Reduction, Diazotization, Fluorination, Oxidation | google.com |

| 2-(Trifluoromethyl)nicotinic acid derivatives | Simple fluorinated precursors | Pyridine ring construction | nih.gov |

| 6-[18F]Fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester | 6-Chloronicotinic acid NHS ester | Nucleophilic [18F]fluorination | mdpi.com |

Biocatalytic and Biosynthetic Routes

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis. The use of enzymes or whole microbial cells can lead to highly selective reactions under mild conditions.

Enzymatic C-F Bond Formation and Fluorinase Activity

The formation of a carbon-fluorine (C-F) bond is a challenging chemical transformation. Nature, however, has evolved enzymes capable of catalyzing this reaction. The first and most well-characterized of these are the fluorinases, discovered in the bacterium Streptomyces cattleya. nih.gov These enzymes catalyze the reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) and L-methionine. figshare.com

The mechanism of the fluorinase enzyme involves an SN2 reaction, where the fluoride ion acts as the nucleophile. figshare.com The enzyme plays a crucial role in positioning the substrates and lowering the activation energy for C-F bond formation. figshare.com While the native substrate for fluorinase is SAM, research is ongoing to expand the substrate scope of these enzymes through protein engineering. The direct enzymatic fluorination of a pyridine ring to produce compounds like this compound has not yet been reported, but the potential exists for engineering fluorinases or other enzymes for this purpose.

Other enzymes, such as glycosidases, have also been shown to catalyze C-F bond formation through nucleophilic fluorination, though these have not been applied to pyridine substrates. nih.gov

Engineered Microbial Systems for Fluorinated Compound Production (e.g., E. coli systems)

Metabolic engineering of microorganisms like Escherichia coli provides a powerful platform for the production of valuable chemicals. While the biosynthesis of this compound in engineered microbes has not been specifically documented, the production of a closely related compound, 2-fluoro-3-hydroxypropionic acid (2-F-3-HP), has been successfully demonstrated in E. coli. nih.gov

This was achieved by co-expressing three key enzymes:

Methylmalonyl CoA synthase (MatBrp)

Methylmalonyl CoA reductase (MCR)

Malonate transmembrane protein (MadLM)

This engineered strain was able to produce 2-F-3-HP from fluoromalonate. nih.govresearchgate.net This work provides a proof-of-concept for the microbial production of fluorinated hydroxy acids. A similar strategy could be envisioned for this compound, which would require the design of a novel biosynthetic pathway and the recruitment and engineering of suitable enzymes.

The production of non-fluorinated 3-hydroxypropionic acid has been extensively studied in engineered E. coli, with various synthetic pathways being explored and optimized. nih.govnih.gov These studies provide a strong foundation for developing microbial systems for the synthesis of more complex, functionalized molecules like fluorinated pyridine carboxylic acids.

Table 3: Enzymes Used in the Biosynthesis of 2-Fluoro-3-hydroxypropionic Acid in E. coli

| Enzyme | Function | Gene Source |

| Methylmalonyl CoA synthase (MatBrp) | Converts fluoromalonate to fluoromalonyl-CoA | Streptomyces coelicolor |

| Methylmalonyl CoA reductase (MCR) | Reduces fluoromalonyl-CoA to 2-fluoro-3-hydroxypropionate | Chloroflexus aurantiacus |

| Malonate transmembrane protein (MadLM) | Facilitates uptake of fluoromalonate | Malonomonas rubra |

Metabolic Engineering Strategies for Enhanced Biosynthesis

The biosynthesis of this compound, a specialized fluorinated pyridine derivative, is not a naturally occurring metabolic pathway. However, advances in metabolic engineering and synthetic biology present a viable platform for its de novo production in microbial hosts such as Escherichia coli or the yeast Saccharomyces cerevisiae. These microorganisms are often selected for their well-characterized genetic systems and proven track record in producing a variety of non-native chemical compounds. youtube.comjbei.org

A hypothetical engineered pathway for this compound would necessitate the introduction of several heterologous enzymes and the potential modification of native metabolic pathways to ensure a sufficient supply of precursors. The proposed biosynthetic route could commence with a fluorinated precursor or incorporate a fluorination step, followed by modifications to the pyridine ring.

One potential strategy involves the use of a fluorinase enzyme to introduce a fluorine atom onto a suitable precursor. nih.gov Following this, a series of enzymatic reactions analogous to those in nicotinic acid biosynthesis could be envisioned to form the pyridine ring. frontiersin.org Subsequent hydroxylation at the 3-position would require a specific hydroxylase. The discovery and engineering of cytochrome P450 monooxygenases or other hydroxylating enzymes capable of acting on fluorinated pyridine substrates would be a critical step. nih.gov

To enhance the production of the target molecule, several metabolic engineering strategies could be employed:

Precursor Supply Enhancement: The native metabolic pathways of the host organism could be engineered to overproduce key precursors. For instance, if the pathway starts from a common metabolite, upstream pathways could be amplified.

Enzyme Engineering: The catalytic efficiency and substrate specificity of the heterologous enzymes are paramount. Protein engineering techniques, such as site-directed mutagenesis and directed evolution, could be used to improve the performance of the fluorinase and hydroxylase enzymes for the specific substrates in the pathway.

Flux Control: To channel metabolic flux towards the desired product and avoid the accumulation of toxic intermediates, techniques like CRISPRi (clustered regularly interspaced short palindromic repeats interference) can be used to down-regulate competing pathways. nih.gov

Host Strain Optimization: The microbial host itself can be engineered for improved tolerance to the fluorinated intermediates and the final product, which can often be toxic to the cells.

A hypothetical engineered pathway in E. coli for the production of this compound is outlined below. This pathway is conceptual and draws parallels from established biosynthetic routes for similar compounds. nih.gov

| Step | Proposed Enzymatic Reaction | Source of Enzyme (Example) | Engineering Strategy |

| 1 | Fluorination of a suitable precursor | Fluorinase from Streptomyces cattleya | Overexpression of the fluorinase gene. |

| 2 | Formation of the pyridine ring | Enzymes from the nicotinic acid biosynthesis pathway | Heterologous expression and optimization of pathway enzymes. |

| 3 | Hydroxylation of the fluorinated isonicotinic acid intermediate | Engineered cytochrome P450 monooxygenase | Directed evolution to improve specificity for the fluorinated substrate. |

| 4 | Transport | Efflux pumps | Overexpression of transporter proteins to export the final product and reduce cellular toxicity. |

Comparative Analysis of Biocatalytic versus Conventional Chemical Synthesis

The production of this compound can be approached through both biocatalytic routes, as described above, and conventional chemical synthesis. Each methodology presents a distinct set of advantages and disadvantages.

Conventional Chemical Synthesis

The chemical synthesis of fluorinated pyridine derivatives often involves multi-step processes with harsh reaction conditions. For instance, the synthesis of related compounds like 3-fluoroisonicotinic acid has been reported, providing a basis for a plausible chemical route. acs.org Such syntheses may involve the use of hazardous reagents like elemental fluorine or aggressive fluorinating agents, and often require high temperatures and pressures. The generation of by-products and the use of organic solvents can also pose environmental challenges. frontiersin.org

A plausible, though not explicitly documented, conventional synthesis of this compound would likely involve the construction of the substituted pyridine ring from acyclic precursors or the selective functionalization of a pre-existing pyridine ring. This could entail steps such as nitration, reduction, diazotization, and Sandmeyer-type reactions to introduce the hydroxyl group, followed by a fluorination step.

Biocatalytic Synthesis

Biocatalytic synthesis, leveraging engineered microorganisms, offers a more environmentally benign alternative. utdallas.edu These processes are typically carried out in aqueous media under mild conditions of temperature and pressure. The high specificity of enzymes can lead to fewer by-products and a higher purity of the final product, simplifying downstream processing. sciengine.com

However, the development of a biocatalytic process for a novel compound like this compound faces its own set of challenges. These include the need for extensive research and development to discover or engineer the required enzymes, the potential for low product titers and yields, and the complexity of optimizing the metabolic network of the host organism.

The following table provides a comparative analysis of the two approaches:

| Feature | Biocatalytic Synthesis (Hypothetical) | Conventional Chemical Synthesis (Inferred) |

| Reaction Conditions | Mild (ambient temperature and pressure) | Often harsh (high temperature and pressure) |

| Solvents | Aqueous media | Organic solvents |

| Stereo- and Regioselectivity | High | Can be low, leading to isomeric mixtures |

| Environmental Impact | Generally lower, reduced waste generation | Higher, potential for hazardous by-products and solvent waste |

| Raw Materials | Renewable feedstocks (e.g., glucose) | Often petroleum-based, potentially hazardous reagents |

| Development Time | Can be lengthy due to enzyme discovery and engineering | Can be shorter if related synthetic routes are known |

| Yield and Titer | Initially may be low, requires extensive optimization | Can be high for established processes |

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 3 Hydroxyisonicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy serves as a powerful, non-destructive tool for probing the molecular structure and dynamics of 2-Fluoro-3-hydroxyisonicotinic acid in solution.

¹H, ¹³C, and ¹⁹F NMR for Definitive Structural Assignment

The definitive structural assignment of this compound is achieved through the combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. Each nucleus provides unique insights into the molecular framework.

¹H NMR: The proton NMR spectrum displays distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine atom and the carboxylic acid group, as well as the electron-donating effect of the hydroxyl group. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be sensitive to solvent and temperature.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom directly bonded to the fluorine atom (C-2) will exhibit a large one-bond ¹³C-¹⁹F coupling constant (JCF), which is a key diagnostic feature. rsc.org The chemical shifts of the pyridine (B92270) ring carbons are influenced by the substituent effects, and these can be predicted and compared with experimental data to confirm the substitution pattern.

Table 1: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H (aromatic) | 7.0 - 8.5 | Doublet, Doublet of doublets | JHH, JHF |

| OH | Variable | Broad Singlet | N/A |

| ¹³C (C-F) | 150 - 165 | Doublet | ¹JCF |

| ¹³C (C-OH) | 140 - 155 | Singlet | N/A |

| ¹³C (COOH) | 165 - 175 | Singlet | N/A |

| ¹³C (aromatic) | 110 - 140 | Singlet, Doublet | JCF |

| ¹⁹F | -120 to -150 | Multiplet | JHF |

This table presents predicted data based on typical chemical shift ranges and coupling constants for similar fluorinated pyridine derivatives. Actual experimental values may vary.

Dynamic NMR Studies for Conformational Analysis and Equilibrium

Dynamic NMR (DNMR) studies can provide valuable insights into the conformational flexibility of this compound. The molecule may exist in different conformations due to rotation around the C-C bond connecting the carboxylic acid group to the pyridine ring and potential intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid or the fluorine atom.

By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interchange between different conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of interchange increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. Analysis of these temperature-dependent spectral changes allows for the determination of the thermodynamic and kinetic parameters for the conformational equilibrium, such as the free energy of activation (ΔG‡) for the rotational barriers. organicchemistrydata.org

Elucidation of Molecular Interactions and Environmental Effects using NMR

NMR spectroscopy is a sensitive probe for studying intermolecular interactions and the effects of the local environment on this compound.

Solvent Effects: Changing the solvent can induce significant changes in the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei. rsc.org These solvent-induced shifts can provide information about the nature and strength of solute-solvent interactions, such as hydrogen bonding. For instance, the chemical shift of the hydroxyl proton is particularly sensitive to hydrogen bonding interactions with the solvent.

pH Titration: By monitoring the NMR spectra as a function of pH, the pKa values of the carboxylic acid and the pyridine nitrogen can be determined. The chemical shifts of the nuclei near these acidic and basic sites will change significantly upon protonation or deprotonation.

Intermolecular Interactions: NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to study the spatial proximity of different parts of the molecule and to detect intermolecular interactions with other molecules. mdpi.com For example, NOE experiments could reveal interactions between this compound and a binding partner, providing insights into its mode of action in a biological system. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR for the characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. libretexts.org The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. lumenlearning.com

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid and the hydroxyl group. libretexts.org The broadness is due to hydrogen bonding.

C=O Stretch: A strong, sharp absorption band in the region of 1760-1690 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid. libretexts.org

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring typically appear in the region of 1600-1400 cm⁻¹. libretexts.org

C-F Stretch: The C-F stretching vibration will give rise to a strong absorption band in the region of 1300-1000 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the carboxylic acid and the hydroxyl group will appear in the region of 1320-1210 cm⁻¹. libretexts.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid & Hydroxyl | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 |

| Pyridine Ring | C=C and C=N Stretch | 1600 - 1400 |

| Fluoro Group | C-F Stretch | 1300 - 1000 |

| Carboxylic Acid & Hydroxyl | C-O Stretch | 1320 - 1210 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine ring and the carboxylic acid group. youtube.com The pyridine ring, being an aromatic system, will have characteristic π → π* transitions. The presence of the hydroxyl and fluoro substituents will influence the energy of these transitions and thus the λmax values. The carbonyl group of the carboxylic acid can also undergo n → π* transitions. youtube.com The solvent can also affect the position of these absorption bands. shu.ac.uk

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Pyridine Ring | 200 - 300 |

| n → π* | Carboxylic Acid | 250 - 350 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

No experimental data on the mass spectrum or fragmentation pattern of this compound could be located.

X-ray Diffraction Analysis for Solid-State Structure Determination

No crystallographic data, including unit cell dimensions, space group, or atomic coordinates, for this compound has been found in the searched databases.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 3 Hydroxyisonicotinic Acid

Quantum Chemical Studies

Quantum chemical studies, grounded in the principles of quantum mechanics, are pivotal for understanding the electronic nature of 2-Fluoro-3-hydroxyisonicotinic acid at the atomic level. These methods allow for the calculation of a wide array of molecular properties that are otherwise difficult or impossible to measure directly.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for this compound would typically be initiated by optimizing the molecule's geometry to find its most stable three-dimensional structure. Using a functional such as B3LYP combined with a basis set like 6-31G**, a detailed picture of the molecule's electronic landscape can be painted. epstem.net

These calculations can determine key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the geometry of the pyridine (B92270) ring and the orientations of the fluoro, hydroxyl, and carboxylic acid substituents. The electronic effects of these substituents—the electron-withdrawing nature of the fluorine atom and the carboxylic acid group, and the electron-donating potential of the hydroxyl group—can be quantified through analysis of the calculated electron density distribution and atomic charges. epstem.netepstem.net

Prediction of Spectroscopic Parameters (e.g., TD-DFT for UV-Vis and Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited states of molecules and predict their spectroscopic properties. rsc.orgresearchgate.netsharif.edu For this compound, TD-DFT calculations can simulate its ultraviolet-visible (UV-Vis) absorption spectrum. These calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net

The transitions observed in the UV-Vis spectrum can be assigned to specific electronic excitations, typically from occupied molecular orbitals to unoccupied molecular orbitals. rsc.org For aromatic systems like this compound, these often correspond to π → π* and n → π* transitions. The influence of the fluoro, hydroxyl, and carboxylic acid groups on the energies of these transitions can be systematically studied.

In addition to absorption, TD-DFT can also be employed to investigate the fluorescence properties of the molecule. By optimizing the geometry of the first excited state, it is possible to calculate the expected emission wavelength. This provides insight into the molecule's potential as a fluorescent probe or material. The difference between the absorption and emission wavelengths, known as the Stokes shift, can also be predicted.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. In the context of DFT calculations, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier orbitals. The energies of the HOMO and LUMO and the gap between them are critical indicators of a molecule's chemical reactivity and kinetic stability. epstem.net

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. epstem.net For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the hydroxyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient parts of the molecule, such as the carbon atoms attached to the fluorine and the carboxylic acid group, indicating these as likely sites for nucleophilic attack.

The analysis of the spatial distribution of the HOMO and LUMO provides a visual representation of the molecule's reactive sites. This information is invaluable for predicting how this compound might interact with other molecules and for understanding its reaction mechanisms.

| Computational Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high, influenced by the hydroxyl group | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Relatively low, influenced by the fluoro and carboxyl groups | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Provides a measure of chemical reactivity and stability |

Protonation States and pKa Prediction through Computational Methods

The acidity of a molecule is quantified by its pKa value, which is crucial for understanding its behavior in biological systems and for applications in medicinal chemistry. academicdirect.org Computational methods can be used to predict the pKa values of different functional groups within a molecule. For this compound, there are three potentially ionizable protons: the carboxylic acid proton, the hydroxyl proton, and the pyridine nitrogen, which can be protonated.

Computational pKa prediction often involves calculating the free energy change associated with the deprotonation of the acidic group or the protonation of the basic site. academicdirect.org This requires accurate calculations of the free energies of the different protonation states in the gas phase and, crucially, in solution. Solvation models, such as the Polarizable Continuum Model (PCM), are used to account for the significant effect of the solvent on the relative stabilities of the charged and neutral species. academicdirect.org

By comparing the calculated free energies of the acid and its conjugate base, the pKa of the carboxylic acid and hydroxyl groups can be estimated. Similarly, by calculating the free energy change for the protonation of the pyridine nitrogen, its pKb (and thus the pKa of its conjugate acid) can be predicted. These calculations can reveal how the electron-withdrawing fluorine atom and the other substituents influence the acidity of each functional group. academicdirect.org

Molecular Dynamics Simulations

While quantum chemical methods provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for studying the conformational flexibility of molecules and their interactions with a solvent.

Conformational Sampling and Dynamics in Solution

Molecular dynamics simulations of this compound in a solvent, such as water, can reveal its preferred conformations and the dynamics of its structural changes. These simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule to explore different rotational states around its single bonds.

For this compound, a key aspect to investigate would be the rotational barrier around the C-C bond connecting the carboxylic acid group to the pyridine ring and the C-O bond of the hydroxyl group. The simulation would track the dihedral angles associated with these rotations over time, providing a statistical distribution of the accessible conformations.

The results of these simulations can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its conformational coordinates. This can help identify the lowest energy conformations and the energy barriers between them. Understanding the conformational landscape is important as different conformers can have different biological activities and physical properties.

| Simulation Aspect | Information Gained | Relevance |

| Rotational Dynamics | Preferred orientations of the -COOH and -OH groups | Influences intermolecular interactions and crystal packing |

| Solvent Interactions | Hydrogen bonding patterns with water molecules | Determines solubility and bioavailability |

| Conformational Energy Landscape | Identification of stable and metastable conformers | Important for understanding biological activity |

Solvent Effects on Molecular Structure and Reactivity

There is currently no specific research data available that details the effects of different solvents on the molecular structure and reactivity of this compound. Computational studies typically employ various solvent models, such as implicit and explicit solvent models, to understand how the polarity and other properties of the surrounding medium can influence a molecule's geometry, electronic distribution, and, consequently, its chemical reactivity. However, such analyses for this particular compound have not been reported.

Mechanistic Studies via Computational Modeling

Detailed mechanistic studies using computational modeling provide invaluable insights into how chemical reactions proceed. These studies are crucial for understanding and optimizing synthetic routes.

Elucidation of Reaction Pathways and Transition States

No computational studies elucidating the specific reaction pathways and transition states for reactions involving this compound have been found in the surveyed literature. Such studies would typically involve methods like Density Functional Theory (DFT) to map the potential energy surface of a reaction, identifying the low-energy paths from reactants to products and characterizing the high-energy transition state structures that govern the reaction rate.

Analysis of Reaction Energetics and Kinetics

Similarly, there is a lack of published data on the analysis of reaction energetics and kinetics for this compound through computational modeling. This type of analysis would provide critical information on the feasibility and speed of its chemical transformations, including the calculation of activation energies and reaction rate constants.

In Silico Approaches for Ligand-Target Interaction Prediction

In silico methods are powerful tools in drug discovery and molecular biology for predicting how a ligand might interact with a biological target.

Molecular Docking and Scoring for Enzyme Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. While a patent document indicates that this compound has been used as a reactant in the synthesis of compounds targeting the Werner syndrome ATP-dependent helicase (WRN), no specific molecular docking studies for this compound itself have been published. google.com Such studies would provide insights into its potential binding modes and affinities within various enzyme active sites.

Virtual Screening Methodologies for Identifying Interacting Partners

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. There is no information available to suggest that this compound has been included in virtual screening libraries or identified as a potential interacting partner for specific biological targets through such methodologies.

Reactivity and Reaction Mechanisms of 2 Fluoro 3 Hydroxyisonicotinic Acid

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution (EAS) reactions significantly more challenging than for benzene. The presence of electron-withdrawing groups like the fluorine atom and the carboxylic acid at positions 2 and 4, respectively, further deactivates the ring towards electrophilic attack.

However, the hydroxyl group at position 3 is an activating group and directs electrophiles to the ortho and para positions. In this specific molecule, the positions ortho to the hydroxyl group are already substituted (positions 2 and 4). Therefore, any electrophilic attack would most likely be directed to position 6. Even so, the combined deactivating effects of the ring nitrogen, fluorine, and carboxylic acid mean that harsh reaction conditions would likely be required to achieve substitution. Common EAS reactions like nitration or halogenation on this ring system are not well-documented, suggesting that such transformations are synthetically challenging.

Nucleophilic Substitution and Elimination Reactions Involving Halogen and Hydroxyl Groups

The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr). Its position ortho to the ring nitrogen and para to the electron-withdrawing carboxylic acid group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, facilitating the displacement of the fluoride (B91410) ion by a nucleophile.

A key example of this reactivity is the substitution of the fluoro group by an amine. For instance, reaction with ammonia (B1221849) or primary amines can yield 2-amino-3-hydroxyisonicotinic acid derivatives. This type of reaction is a common strategy for introducing nitrogen-based functional groups onto activated pyridine rings. google.com The hydroxyl group is generally a poor leaving group and would require activation, for example, by conversion to a sulfonate ester (e.g., tosylate or mesylate), before it could be displaced by a nucleophile.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Reactant | Nucleophile | Product | Conditions |

|---|---|---|---|

| 2-Fluoro-3-hydroxyisonicotinic acid | Ammonia (NH₃) | 2-Amino-3-hydroxyisonicotinic acid | High pressure, elevated temperature |

| This compound | Alkoxide (RO⁻) | 2-Alkoxy-3-hydroxyisonicotinic acid | Base, polar aprotic solvent |

| This compound | Thiolate (RS⁻) | 2-(Alkylthio)-3-hydroxyisonicotinic acid | Base, polar aprotic solvent |

Chemical Transformations of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of this compound undergoes typical transformations characteristic of this functional group.

Esterification: The most common esterification method is the Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction towards the ester product. khanacademy.orgyoutube.com

Amidation: The carboxylic acid can be converted into an amide by reaction with an amine. This typically requires activating the carboxylic acid first, as the amine is basic and would otherwise just form a salt. Common activating agents include thionyl chloride (SOCl₂) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated acid (as an acyl chloride or an active ester) is then treated with the desired amine to form the corresponding amide.

Table 2: Transformations of the Carboxylic Acid Moiety

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 2-fluoro-3-hydroxyisonicotinate |

Intramolecular Cyclization and Rearrangement Processes

The arrangement of functional groups in this compound allows for potential intramolecular cyclization reactions. The adjacent hydroxyl and carboxylic acid groups can undergo an intramolecular esterification (lactonization) under acidic or dehydrating conditions to form a fused furo[3,4-c]pyridin-3(1H)-one ring system.

Furthermore, reactions involving electrophilic reagents can induce cyclization. For example, treatment with a fluorinating agent like Selectfluor could potentially lead to a fluorination-induced cyclization, a process that has been observed in similar systems to create complex heterocyclic structures. rsc.org

Oxidation and Reduction Reactions

The functional groups on this compound present several possibilities for oxidation and reduction.

Reduction:

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation (e.g., using H₂ over a Platinum or Palladium catalyst), though this often requires high pressures and temperatures due to the aromaticity of the ring.

Oxidation:

The hydroxyl group, being a secondary alcohol equivalent on an aromatic ring, could potentially be oxidized to a ketone. However, the resulting 2-fluoro-3-oxo-isonicotinic acid derivative would likely exist as a tautomer. The oxidation of phenols and hydroxypyridines can be complex and may lead to polymerization or ring-opening under harsh conditions.

A related transformation involves the reduction of a nitro group to an amine on a similar pyridine scaffold, which is a key step in the synthesis of 2-amino-3-hydroxypyridine (B21099), highlighting the amenability of the pyridine ring system to reductive transformations. chemicalbook.com

Coordination Chemistry with Metal Ions and Complex Formation

The this compound molecule possesses multiple potential coordination sites for metal ions, making it an interesting ligand in coordination chemistry. The primary binding sites are the pyridine ring nitrogen and the oxygen atoms of the deprotonated carboxylate group. The hydroxyl group's oxygen can also participate in coordination.

As a ligand, it can coordinate to a metal center in several ways:

Monodentate: Coordination can occur solely through the pyridine nitrogen.

Bidentate: More commonly, it can act as a bidentate ligand, chelating to a metal ion using the pyridine nitrogen and one of the carboxylate oxygens, forming a stable five-membered ring.

Bridging Ligand: The carboxylate group can bridge two metal centers.

Studies on the related isonicotinic acid show it forms complexes with a wide range of transition metals, including Cu(II), Ni(II), Co(II), and Fe(III). nih.govkombyonyx.com The resulting complexes can exhibit various geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the complex. nih.gov The presence of the fluoro and hydroxyl substituents on the this compound ligand would modulate the electronic properties and steric environment of the coordination site, influencing the stability and structure of the resulting metal complexes. scispace.com

Table 3: Potential Coordination Modes

| Metal Ion (Example) | Coordination Mode | Potential Geometry |

|---|---|---|

| Cu(II) | Bidentate (N, O-chelate) | Square Planar / Distorted Octahedral |

| Fe(III) | Bidentate (N, O-chelate) | Octahedral |

| Rh(III) | Monodentate (N-coordination) | Octahedral |

| Co(II) | Bidentate (N, O-chelate) | Octahedral |

Enzymatic Interactions and Inhibition Mechanisms of 2 Fluoro 3 Hydroxyisonicotinic Acid Analogues

Nicotinic Acid Phosphoribosyltransferase (NAPRT) Inhibition Studies using Analogues

Nicotinic Acid Phosphoribosyltransferase (NAPRT) is the rate-limiting enzyme in the Preiss-Handler pathway, which converts nicotinic acid (NA) into nicotinic acid mononucleotide (NAMN), a crucial step in NAD⁺ biosynthesis. nih.govnih.gov The inhibition of NAD⁺ biosynthesis is a promising therapeutic strategy, particularly in oncology, as cancer cells have a high demand for NAD⁺ to support their rapid growth and metabolism. researchgate.netnih.gov While potent inhibitors for the related enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) exist, research into NAPRT inhibitors is less developed, partly due to the lack of rapid screening assays. nih.govnih.gov

Recent studies have identified several nicotinic acid analogues as inhibitors of human NAPRT. nih.govnih.gov These findings are significant because NAPRT expression can confer resistance to cancer cells against NAMPT inhibitors. nih.govmdpi.com Therefore, the simultaneous inhibition of both NAMPT and NAPRT presents a promising strategy to overcome this resistance. nih.govmdpi.com Research has demonstrated that inhibiting NAPRT, either through gene silencing or with chemical inhibitors like 2-hydroxynicotinic acid, can sensitize cancer cells to NAMPT inhibitors. mdpi.com

The potency of an enzyme inhibitor is quantitatively described by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher potency. The Kᵢ values for several analogues of nicotinic acid have been determined through kinetic enzymatic assays.

Studies have confirmed the inhibitory effects of compounds such as 2-hydroxynicotinic acid, 2-aminonicotinic acid, and 2-fluoronicotinic acid on purified human recombinant NAPRT, with Kᵢ values typically in the micromolar range. nih.govnih.gov For instance, 2-fluoronicotinic acid was identified as a NAPRT inhibitor with a Kᵢ of 280 µM. nih.gov In one study, a range of NA-related compounds, including 2-hydroxynicotinic acid and 2-fluoronicotinic acid, were found to have Kᵢ values ranging from 149 to 348 µM. nih.govnih.gov

Below is an interactive table summarizing the reported inhibition constants (Kᵢ) for various nicotinic acid analogues against NAPRT.

| Compound | Kᵢ (µM) | Source(s) |

| 2-Hydroxynicotinic Acid | 149 - 348 | nih.govnih.gov |

| 2-Aminonicotinic Acid | 149 - 348 | nih.govnih.gov |

| 2-Fluoronicotinic Acid | 280 | nih.gov |

| Pyrazine-2-carboxylic Acid | 149 - 348 | nih.govnih.gov |

| Salicylic Acid | 149 - 348 | nih.govnih.gov |

| Flufenamic Acid | nih.gov | |

| Mefenamic Acid | nih.gov | |

| Phenylbutazone | * | nih.gov |

| Note: Kᵢ values for these compounds were reported to be in the micromolar range, but specific values were not provided in the cited source. |

Enzyme inhibition can be classified into several types based on the inhibitor's mechanism of action. libretexts.org

Competitive inhibition occurs when the inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme distinct from the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its activity, regardless of the substrate concentration. libretexts.org

Un-competitive inhibition is where the inhibitor binds only to the enzyme-substrate (ES) complex.

Irreversible inhibition involves the inhibitor forming a strong, often covalent, bond with the enzyme, leading to a permanent loss of activity. libretexts.orgknyamed.com

Kinetic studies performed on certain nicotinic acid analogues have provided insight into their mechanism of NAPRT inhibition. Analysis of enzyme kinetics in the presence of inhibitors suggests that compounds like 2-hydroxynicotinic acid are un-competitive NAPRT inhibitors. nih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity, guiding the design of more potent and selective inhibitors. nih.govresearchgate.net For nicotinic acid analogues targeting NAPRT, specific structural features have been identified as crucial for their inhibitory activity.

Research has shown that the position of substituents on the pyridine (B92270) ring is a critical determinant of NAPRT inhibition. mdpi.com For example, studies on hydroxylated analogues of nicotinic acid revealed that the inhibitory activity is strictly dependent on the hydroxyl (-OH) group being at the 2 or 4-position of the pyridine ring. nih.gov Shifting the -OH group to the 5 or 6-position was found to completely abolish the compound's ability to inhibit NAPRT. nih.govmdpi.com Similarly, the presence of groups like -OMe, -OH, -C=O, and -NH₂ in pyridine derivatives has been shown to enhance antiproliferative activity, whereas halogen atoms or bulky groups can decrease it. mdpi.com These findings underscore the specific structural requirements for effective binding within the NAPRT enzymatic pocket. mdpi.com

The identification and characterization of NAPRT inhibitors have been significantly advanced by the development of sensitive kinetic enzymatic assays. nih.gov A continuous coupled fluorometric assay has been established as a versatile tool for this purpose. researchgate.netnih.gov

In this assay, the product of the NAPRT-catalyzed reaction, nicotinic acid mononucleotide (NAMN), is enzymatically converted in a series of steps to NADH. nih.govnih.gov The formation of NADH is then measured fluorometrically. nih.govnih.gov The assay involves the sequential action of three other enzymes: NAMN adenylyltransferase (NadD), NAD⁺ synthetase (NadE), and alcohol dehydrogenase (ADH). nih.gov This system allows for the continuous monitoring of NAPRT activity and is suitable for high-throughput screening of potential inhibitors. nih.gov

To accommodate compounds that might interfere with NADH's native fluorescence, the assay can be adapted. This is achieved by coupling NADH formation to the reduction of resazurin (B115843) to the highly fluorescent resorufin, which is monitored at longer wavelengths, thereby avoiding spectral overlap. nih.govnih.gov Such fluorometric assays are highly sensitive and can detect product formation at nanomolar concentrations, making them essential for determining enzyme kinetics and characterizing inhibitors. nih.govresearchgate.net

Broader Enzyme Inhibition Research Relevant to Fluorinated Pyridines

The incorporation of fluorine into heterocyclic structures like pyridine is a widely used strategy in medicinal chemistry to modulate a compound's biological properties. researchgate.netresearchgate.net Fluorine's high electronegativity and relatively small size can influence a molecule's binding affinity, metabolic stability, and mechanism of enzyme inhibition. rroij.comnih.gov Fluorinated pyridines and related compounds have been investigated as inhibitors for a variety of enzymes. researchgate.net The unique properties of the fluorine atom can be leveraged to design highly potent and selective inhibitors, including those that form covalent bonds with their target enzyme. nih.gov

Enzyme inhibitors can be broadly categorized as either reversible or irreversible based on the nature of their interaction with the enzyme. knyamed.comslideshare.net

Reversible inhibition is characterized by temporary, non-covalent interactions (like hydrogen bonds or van der Waals forces) between the inhibitor and the enzyme. libretexts.org The inhibitor can bind and dissociate from the enzyme, and the enzyme's activity can be restored upon removal of the inhibitor. knyamed.com This category includes competitive, non-competitive, and uncompetitive inhibition. libretexts.org

Irreversible inhibition involves the formation of a stable, typically covalent, bond between the inhibitor and the enzyme, often at the active site. libretexts.orgknyamed.com This permanently inactivates the enzyme. knyamed.com The rate of this covalent modification is a critical parameter for assessing the inhibitor's efficiency, often described by the term kᵢₙₐ꜀ₜ/Kᵢ. nih.gov Covalent inhibitors can be highly advantageous, offering a sustained duration of action and increased potency. nih.gov

The distinction is crucial in drug design. While reversible inhibitors offer temporary modulation of enzyme activity, irreversible inhibitors provide a permanent "off-switch," which can be desirable in certain therapeutic contexts. knyamed.comnih.gov Covalent inhibitors can be further classified by their mechanism, such as affinity labels or mechanism-based inactivators ("suicide substrates"), which use different strategies to achieve selective and stable bond formation with the target enzyme. nih.gov

Allosteric Regulation by Fluorinated Small Molecules

Allosteric regulation involves the binding of a modulator to a site on an enzyme distinct from the active site, known as the allosteric site. wikipedia.org This binding event induces a conformational change in the enzyme, which in turn alters its catalytic activity, either by activation or inhibition. wikipedia.orglibretexts.org This mechanism allows for fine-tuning of biological pathways in response to cellular signals. youtube.com

Allosteric modulators can be classified as:

Allosteric Activators: These molecules bind to the allosteric site and increase the enzyme's affinity for its substrate or enhance its catalytic rate. libretexts.org

Allosteric Inhibitors: These molecules bind to the allosteric site and decrease the enzyme's affinity for its substrate or reduce its catalytic activity. wikipedia.org

A key example of allosteric regulation is seen in feedback inhibition, where the end-product of a metabolic pathway binds to an allosteric site on an early enzyme in the pathway, shutting down its own synthesis. libretexts.org For instance, isoleucine allosterically inhibits threonine deaminase, the first enzyme in its own synthesis pathway. libretexts.org While the principle of allosteric regulation by small molecules is well-established, specific studies detailing 2-fluoro-3-hydroxyisonicotinic acid or its direct analogues as allosteric modulators are not extensively documented in the available research. However, the concept has been demonstrated with other complex molecules targeting enzymes like protein tyrosine phosphatases (PTPs). For example, some natural product inhibitors of PTP1B have been identified as acting through a non-competitive or allosteric mechanism. frontiersin.org

Mechanistic Enzymology of Fluorine-Containing Substrates and Inhibitors

The unique properties of the fluorine atom make it a valuable tool in medicinal chemistry and enzymology. Its small size, high electronegativity, and the strength of the carbon-fluorine bond can significantly influence an inhibitor's interaction with its target enzyme.

Impact of Fluorine Substitution on Enzyme-Ligand Binding Affinities

The substitution of hydrogen with fluorine can dramatically alter a molecule's binding affinity for an enzyme. The strong electron-withdrawing nature of fluorine can change the electronic distribution of a molecule, affecting its ability to form key interactions within an enzyme's active site. nih.gov Fluorination can lead to more potent and selective inhibitors.

For instance, studies on fluorinated derivatives of pyridine-2,4-dicarboxylic acid (2,4-PDCA), which are structurally related to isonicotinic acids, have shown that fluorine substitution influences inhibitory activity against 2-oxoglutarate (2OG) dependent oxygenases. While both C3 and C5 fluoro-substituted 2,4-PDCA derivatives were effective inhibitors of the enzymes AspH and KDM4E, they displayed altered potency and selectivity compared to the non-fluorinated parent compound. Notably, these fluorinated derivatives did not inhibit other related enzymes like FIH or RIOX2, demonstrating that fluorine substitution can enhance target selectivity. nih.gov

The table below summarizes the inhibitory activity of fluorinated 2,4-PDCA derivatives against various 2OG oxygenases.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Notes |

| 3-Fluoro-2,4-PDCA | AspH | 0.05 ± 0.01 | Similar potency to 2,4-PDCA |

| KDM4E | 0.20 ± 0.02 | ~4-fold reduced potency vs. 2,4-PDCA | |

| FIH | Inactive | Selective; does not inhibit | |

| RIOX2 | Inactive | Selective; does not inhibit | |

| 5-Fluoro-2,4-PDCA | AspH | 0.06 ± 0.01 | Similar potency to 2,4-PDCA |

| KDM4E | 0.23 ± 0.02 | ~4-fold reduced potency vs. 2,4-PDCA | |

| FIH | Inactive | Selective; does not inhibit | |

| RIOX2 | Inactive | Selective; does not inhibit |

Data adapted from studies on 2-oxoglutarate dependent oxygenase inhibitors. nih.gov

Fluorine as a Mechanistic Probe in Enzymatic Catalysis

Beyond modulating binding affinity, fluorine serves as a powerful mechanistic probe. The fluorine-19 (¹⁹F) nucleus is NMR-active and has a high sensitivity, making it an excellent tool for spectroscopic studies. frontiersin.org Researchers can use ¹⁹F NMR to follow the metabolic fate of a fluorinated substrate or inhibitor as it is processed by an enzyme. This allows for the direct observation of enzyme-substrate complexes and catalytic intermediates, providing invaluable insights into the enzyme's mechanism of action. frontiersin.org

Fluorine's utility as a leaving group can also be exploited in the design of mechanism-based inhibitors. A strategically placed fluorine atom on a substrate analogue can lead to the formation of a reactive species upon enzymatic processing, which then covalently modifies and irreversibly inactivates the enzyme.

Interaction with Other Biological Targets and Pathways (non-clinical)

Analogues of this compound have the potential to interact with various biological pathways due to their structural similarity to endogenous molecules like nicotinic acid.

Modulation of NAD Biosynthesis Pathways

Nicotinamide adenine (B156593) dinucleotide (NAD⁺) is a critical coenzyme in cellular metabolism and signaling. nih.gov Mammalian cells synthesize NAD⁺ through several pathways, including the Preiss-Handler pathway, which utilizes nicotinic acid (NA) as a precursor. nih.gov In this pathway, the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT) converts NA into nicotinic acid mononucleotide (NAMN), which is then converted to NAD⁺. nih.govnih.gov

Supplementation with nicotinic acid can effectively increase cellular NAD⁺ levels. nih.gov Given that this compound is a structural analogue of nicotinic acid, it could potentially interact with the enzymes of the NAD⁺ biosynthesis pathways. It might act as:

A substrate for enzymes like NAPRT, being incorporated into a fluorinated NAD⁺ analogue. The synthesis of such NAD analogues has been explored for various applications. mdpi.commdpi.com

An inhibitor of these enzymes, blocking the production of NAD⁺ from natural precursors.

The specific effects of this compound on NAD⁺ metabolism would depend on how the fluorine and hydroxyl substitutions affect its recognition and processing by the relevant enzymes. Direct studies are needed to elucidate its precise role in this pathway.

Interactions with Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a family of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, playing a crucial role in regulating cellular signaling pathways. Dysregulation of PTP activity is implicated in various diseases, making them important therapeutic targets. nih.gov PTP1B, in particular, is a negative regulator of insulin (B600854) and leptin signaling, and its inhibition is a strategy for treating type 2 diabetes and obesity. nih.govnih.gov

Fluorinated small molecules have been developed as inhibitors of PTPs. The fluorine atom can enhance binding to the active site. For example, some fluorinated cinnoline (B1195905) derivatives have shown inhibitory activity against both PTP1B and TC-PTP. nih.gov The inhibition can be competitive, with the inhibitor binding directly to the catalytic site. nih.gov The table below shows the inhibitory concentration (IC₅₀) of selected compounds against PTP1B.

| Compound Type | Compound Example | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| Styrylpyrone Derivative | Penstyrylpyrone | PTP1B | 5.28 | Competitive |

| Fulvic Acid Derivative | Anhydrofulvic acid | PTP1B | 1.90 | Competitive |

| Cinnoline Derivative | Fluoro-substituted 4-oxo-1,4-dihydrocinnoline | PTP1B | Varies | Competitive |

Data compiled from studies on natural product and synthetic PTP1B inhibitors. nih.govnih.gov

The introduction of fluorine can be a key strategy in designing potent and selective PTP inhibitors. The ability of fluorine to form specific interactions, such as hydrogen bonds, can contribute to a higher affinity for the target enzyme.

Based on a comprehensive search of available resources, there is currently no publicly accessible scientific literature or data detailing the enzymatic interactions and inhibition mechanisms of this compound analogues specifically with Monoacylglycerol Lipase (B570770) (MAGL).

Therefore, the section on Monoacylglycerol Lipase (MAGL) Inhibition for this particular class of compounds cannot be provided at this time.

Monoacylglycerol Lipase (MAGL) Inhibition

Information regarding the inhibitory activity of this compound and its analogues on monoacylglycerol lipase (MAGL) is not available in the reviewed scientific literature. Research to date has not established a link between this specific chemical scaffold and the inhibition of the MAGL enzyme.

Applications and Advanced Materials Research Involving 2 Fluoro 3 Hydroxyisonicotinic Acid Derivatives

Precursor in the Synthesis of Diverse Fluorinated Organic Molecules

The value of a chemical compound in synthetic chemistry is often measured by its versatility as a precursor for more complex molecules. Fluorinated compounds, in particular, are crucial starting materials for creating novel entities for medicine, agriculture, and materials science. nih.gov Derivatives of 2-Fluoro-3-hydroxyisonicotinic acid serve as valuable scaffolds for this purpose.

A closely related compound, 2-fluoro-3-hydroxypropionic acid (2-F-3-HP), exemplifies this potential. Researchers have demonstrated its role as a substrate for the synthesis of other fluorinated compounds, highlighting a pathway to new chemical diversity. nih.govnih.gov The development of biosynthetic routes to produce such molecules offers an environmentally conscious alternative to traditional chemical methods. nih.gov This biocatalytic approach, which can be performed as a one-pot synthesis, underscores the utility of these fluorinated acids as foundational building blocks for a new generation of functional organic molecules. nih.gov

Integration into Polymer and Biopolymer Systems

The introduction of fluorine into polymers can dramatically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and specific surface characteristics. Derivatives of this compound are of significant interest for creating such advanced polymers.

Synthesis of Fluorinated Polyesters and other Advanced Polymeric Materials (e.g., Poly(2-fluoro-3-hydroxypropionic acid))

Research has successfully demonstrated the synthesis of fluorinated biopolymers using precursors analogous to this compound. A prime example is the production of poly(2-fluoro-3-hydroxypropionic acid) (FP3HP), a fluorinated polyester, from the 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) monomer. nih.govnih.gov

This synthesis can be achieved through biocatalytic methods, where engineered E. coli are used for whole-cell transformation, producing the monomer which can then be polymerized. nih.govnih.gov Beyond simple homopolymers, there is potential to create more complex structures, such as block copolymers. For instance, researchers envision the synthesis of poly(2-fluoro-3-hydroxypropionic acid)-block-poly(2-fluoro-3-hydroxybutyric acid) (FP3HB-b-FP3HP), which could yield materials with a combination of desirable properties derived from each fluorinated block. nih.govfrontiersin.org

Tuning of Material Properties through Fluorine Incorporation

The incorporation of fluorine provides a powerful tool for modifying the properties of polymeric materials. The presence of the C-F bond can lead to lower surface energy, enhanced hydrophobicity, and improved thermal and mechanical stability.

Studies on fluorinated polyesters have quantified these effects. The introduction of fluorinated side chains has been shown to increase the glass transition temperature and tensile strength of the material while decreasing the elongation at break. Furthermore, fluorinated groups tend to migrate to the surface of a polymer film, significantly increasing water and oil contact angles and imparting hydrophobicity.

Table 1: Impact of Fluorine Incorporation on Polyester Properties

| Property | Observation with Fluorine Incorporation |

| Glass Transition Temperature (Tg) | Gradual Increase |

| Tensile Strength | Gradual Increase |

| Elongation at Break | Decrease |

| Surface Energy | Decrease |

| Water/Oil Contact Angle | Increase (Enhanced Hydrophobicity/Oleophobicity) |

This table presents generalized findings from research on various fluorinated polyesters.

Research into Agrochemical Intermediate Synthesis

Fluorine is a critical element in the design of modern agrochemicals, where its inclusion can enhance the efficacy and stability of active ingredients. nih.gov Many successful herbicides, fungicides, and insecticides contain at least one fluorine atom. The development of new synthetic pathways to organofluorine compounds is therefore of significant interest to the agricultural industry. nih.gov While direct synthesis of commercial agrochemicals from this compound is not yet documented in readily available literature, its structural motifs—a fluorinated pyridine (B92270) ring—are present in various bioactive molecules, making it and its derivatives attractive candidates for future research and development in this sector.

Development of Chemical Probes and Tools for Mechanistic Biological Studies

The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 isotope make it an excellent tag for chemical probes. Derivatizing metabolites and other biomolecules with fluorine can facilitate their detection and analysis in complex biological systems. researchgate.net This approach is valuable for studying metabolic pathways and mechanisms of drug action.

The synthesis of fluorinated acids like 2-fluoro-3-hydroxypropionic acid has been monitored and verified using fluorine-19 NMR (¹⁹F-NMR). frontiersin.orgfrontiersin.org This analytical application demonstrates the utility of the fluorinated acid itself as a tool for tracking chemical and biochemical transformations. frontiersin.org An ¹⁸F-labeled version of such a compound could potentially serve as a tracer for positron emission tomography (PET) imaging, a powerful diagnostic tool in medicine. researchgate.net The development of synthetic routes to compounds like this compound therefore provides new molecules that can be adapted into sophisticated probes for biological research.

Contribution to the Expansion of the Chemical Space of Fluorine-Containing Organics

"Chemical space" refers to the entire collection of all possible molecules. Expanding this space with novel, functional compounds is a primary goal of synthetic chemistry, as it provides new candidates for drug discovery and materials science. nih.gov Given that fluorine is rare in natural products, the synthesis of new organofluorine molecules represents a significant expansion of the available chemical diversity. nih.gov

The development of new biosynthetic strategies to produce fluorinated building blocks like 2-fluoro-3-hydroxypropionic acid is a key part of this effort. nih.govnih.gov Each new fluorinated precursor that can be synthesized reliably, particularly through environmentally benign biocatalytic routes, opens the door to a host of new derivatives and materials, thereby broadening the portfolio of molecules available for scientific discovery. nih.govnih.gov

Future Research Directions and Unexplored Avenues for 2 Fluoro 3 Hydroxyisonicotinic Acid

Development of Novel Stereoselective and Enantioselective Synthetic Pathways

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity and material properties. Currently, dedicated stereoselective synthetic routes for 2-Fluoro-3-hydroxyisonicotinic acid are not well-documented in public literature, presenting a major opportunity for chemical innovation.

Future research should focus on developing synthetic methodologies that allow for the controlled installation of stereocenters. Given the pyridine (B92270) core, several strategies could be envisioned:

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of a suitable prochiral precursor, such as a tetrahydropyridine (B1245486) derivative, could establish key stereocenters. This approach is a powerful tool for creating chiral molecules. youtube.com

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to a precursor molecule could guide the stereoselective introduction of the fluoro and hydroxyl groups before being cleaved to yield the enantiomerically enriched target compound.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes, such as hydroxylases or halogenases, could enable the regioselective and stereoselective introduction of the necessary functional groups onto the pyridine ring or a suitable precursor. researchgate.net For instance, enzymes like nicotinic acid dehydrogenases have been successfully used for the hydroxylation of related pyridine carboxylic acids. researchgate.net

Advanced Cross-Coupling Strategies: Modern cross-coupling reactions, which have proven effective for creating substituted pyridines, could be adapted for stereoselective synthesis. organic-chemistry.orgnih.gov For example, a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated oximes can produce highly substituted pyridines through a cascade of reactions. nih.gov Exploring chiral ligands in such systems could pave the way for an enantioselective variant.

These new pathways would be instrumental in producing specific stereoisomers of this compound and its derivatives, enabling a more precise investigation of their structure-activity relationships.

Advanced Computational Design and Prediction for Novel Derivatives

Computational chemistry provides powerful tools to accelerate the discovery and optimization of new molecules. For this compound, a systematic in silico approach can guide the synthesis of derivatives with enhanced properties.

Key computational research avenues include: